molecular formula C29H41N5O5 B15136631 E3 Ligase Ligand-linker Conjugate 26

E3 Ligase Ligand-linker Conjugate 26

Cat. No.: B15136631
M. Wt: 539.7 g/mol
InChI Key: HEIZCCDUVHGLNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 26 involves the creation of a heterobifunctional molecule that includes a ligand for the target protein, a linker, and a ligand for the E3 ligase . The synthetic route typically involves:

    Ligand Synthesis: The ligand for the target protein and the E3 ligase are synthesized separately. This often involves multi-step organic synthesis techniques.

    Linker Attachment: The linker is then attached to one of the ligands through a series of chemical reactions, such as amide bond formation or click chemistry.

    Conjugation: Finally, the other ligand is attached to the linker, forming the complete conjugate.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 26 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions include modified versions of the original conjugate, which can have different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to E3 Ligase Ligand-linker Conjugate 26 include other PROTACs that utilize different E3 ligases or target proteins. Examples include:

Uniqueness

This compound is unique in its specific combination of ligands and linker, which determines its selectivity and efficacy in targeting specific proteins for degradation. Its design allows for precise control over the degradation process, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C29H41N5O5

Molecular Weight

539.7 g/mol

IUPAC Name

tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]acetate

InChI

InChI=1S/C29H41N5O5/c1-29(2,3)39-26(36)19-32-14-12-31(13-15-32)17-20-8-10-33(11-9-20)22-4-5-23-21(16-22)18-34(28(23)38)24-6-7-25(35)30-27(24)37/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,30,35,37)

InChI Key

HEIZCCDUVHGLNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O

Origin of Product

United States

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